3-chloro-N-methylpropane-1-sulfonamide
Overview
Description
3-chloro-N-methylpropane-1-sulfonamide: is an organic compound with the molecular formula C4H10ClNO2S and a molecular weight of 171.65 g/mol . It is characterized by the presence of a sulfonamide group, a chlorine atom, and a methyl group attached to a propane chain. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-methylpropane-1-sulfonamide typically involves the reaction of 3-chloropropane-1-sulfonyl chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions: 3-chloro-N-methylpropane-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Products such as N-methylpropane-1-sulfonamide, N-methylpropane-1-thiosulfonamide, and N-methylpropane-1-hydroxysulfonamide.
Oxidation Reactions: Products such as N-methylpropane-1-sulfonic acid.
Scientific Research Applications
3-chloro-N-methylpropane-1-sulfonamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to react with amino groups.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Mechanism of Action
The mechanism of action of 3-chloro-N-methylpropane-1-sulfonamide involves its interaction with nucleophilic sites in biological molecules. The chlorine atom can be substituted by nucleophiles, leading to the formation of covalent bonds with amino groups in proteins or enzymes. This interaction can result in the inhibition of enzyme activity or modification of protein function .
Comparison with Similar Compounds
3-chloropropane-1-sulfonamide: Lacks the methyl group, making it less reactive in certain substitution reactions.
N-methylpropane-1-sulfonamide: Lacks the chlorine atom, reducing its ability to undergo substitution reactions.
3-chloro-N-ethylpropane-1-sulfonamide: Contains an ethyl group instead of a methyl group, leading to differences in reactivity and steric effects.
Uniqueness: 3-chloro-N-methylpropane-1-sulfonamide is unique due to the presence of both a chlorine atom and a methyl group, which confer distinct reactivity and versatility in chemical reactions. Its ability to undergo various substitution and oxidation reactions makes it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
3-chloro-N-methylpropane-1-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClNO2S/c1-6-9(7,8)4-2-3-5/h6H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFPTYFTHBATEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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